Tri(pyrrolidin-1-yl)phosphine oxide

Catalog No.
S794183
CAS No.
6415-07-2
M.F
C12H24N3OP
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(pyrrolidin-1-yl)phosphine oxide

CAS Number

6415-07-2

Product Name

Tri(pyrrolidin-1-yl)phosphine oxide

IUPAC Name

1-dipyrrolidin-1-ylphosphorylpyrrolidine

Molecular Formula

C12H24N3OP

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2

InChI Key

GQOGEHIVQIMJMO-UHFFFAOYSA-N

SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3

Synthesis and Characterization:

Tri(pyrrolidin-1-yl)phosphine oxide, also known as tris(pyrrolidin-1-yl)phosphine oxide, is a phosphorus-containing organic compound with the chemical formula C₁₂H₂₄N₃OP. While not as widely studied as its parent compound, tris(pyrrolidin-1-yl)phosphine, it has been synthesized and characterized for research purposes. Its synthesis involves the reaction of tris(pyrrolidin-1-yl)phosphine with an oxidizing agent like hydrogen peroxide. [Source: BLD Pharm, ]

Potential Applications:

The limited research available on tri(pyrrolidin-1-yl)phosphine oxide suggests potential applications in various scientific research fields:

  • Ligand Design: Due to the presence of the phosphorus atom and the lone pairs on the nitrogen atoms, the molecule could be explored as a potential ligand for metal complexes. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity. Research is needed to investigate the complexation behavior and potential applications of tri(pyrrolidin-1-yl)phosphine oxide in this area. [Source: PubChem, ]
  • Catalysis: The Lewis basic nature of the molecule, arising from the lone pairs on the nitrogen atoms, could be valuable in exploring its potential as a catalyst in various organic reactions. However, further research is necessary to evaluate its catalytic activity and compare it to established catalysts.
  • Material Science: The unique properties of tri(pyrrolidin-1-yl)phosphine oxide, such as its potential hydrogen bonding ability and thermal stability, could be of interest for material science applications. However, this area remains largely unexplored, and further research is needed to understand its potential in material development.

Tri(pyrrolidin-1-yl)phosphine oxide is an organophosphorus compound with the molecular formula C12H24N3OPC_{12}H_{24}N_{3}OP and a CAS number of 6415-07-2. It features a phosphorus atom bonded to three pyrrolidin-1-yl groups and an oxygen atom, making it a phosphine oxide. This compound is characterized by its unique structure, which allows it to act as a versatile ligand in various

Currently, there is no scientific research readily available on a specific mechanism of action for TPPO. However, its potential lies in its ability to act as a ligand for metal cations due to the presence of the nitrogen donor atoms in the pyrrolidine rings []. Further research is needed to elucidate the specific mechanisms by which TPPO interacts with different molecules and materials.

  • Mild toxicity: Upon ingestion or inhalation, TPPO may cause irritation or harm [].
  • Flammability: TPPO may be flammable, with a reported flash point of 113 °C [].
  • Reactivity: TPPO may react with strong oxidizing agents [].
, particularly in organometallic chemistry.
  • Synthesis of Organometallic Compounds: Its ability to coordinate with metals makes it valuable in synthesizing complex organometallic structures.
  • Research Tool: It is often used in academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways .
  • Tri(pyrrolidin-1-yl)phosphine oxide can be synthesized through several methods:

    • Direct Phosphination: This involves reacting phosphorus trichloride with pyrrolidine under controlled conditions, followed by oxidation to yield the phosphine oxide.
    • Reduction of Phosphine Oxides: Starting from tri(pyrrolidin-1-yl)phosphine, oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids.
    • Metal Catalyzed Reactions: Utilizing transition metal catalysts can facilitate the formation of tri(pyrrolidin-1-yl)phosphine oxide from simpler precursors .

    Interaction studies involving tri(pyrrolidin-1-yl)phosphine oxide focus on its coordination behavior with metal ions and other substrates. These studies reveal insights into:

    • Stability of Metal Complexes: Understanding how this compound interacts with various metals helps optimize catalytic processes.
    • Reactivity Patterns: Investigating how tri(pyrrolidin-1-yl)phosphine oxide behaves in different chemical environments aids in predicting its behavior in synthetic applications.

    Several compounds share structural or functional similarities with tri(pyrrolidin-1-yl)phosphine oxide. Here are a few notable examples:

    Compound NameStructure CharacteristicsUnique Features
    Triethylphosphine oxideContains ethyl groups instead of pyrrolidineCommonly used in organic synthesis
    Triphenylphosphine oxideContains phenyl groupsKnown for its stability and reactivity
    Tris(2-aminoethyl)amine phosphine oxideContains aminoethyl groupsExhibits different biological activities

    Tri(pyrrolidin-1-yl)phosphine oxide is unique due to its specific pyrrolidine substituents, which enhance its solubility and reactivity compared to other phosphine oxides. Its structural characteristics allow for distinct coordination properties that are advantageous in various chemical contexts .

    XLogP3

    1.7

    LogP

    1.67 (LogP)

    Other CAS

    66805-06-9
    6415-07-2

    Wikipedia

    Tris(pyrrolidinophosphine) oxide

    Dates

    Modify: 2023-08-15

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